Physicochemical Differentiation: MW and Lipophilicity vs. Closest Analogs
The target compound exhibits a molecular weight of 398.5 g/mol, which is 15.5 g/mol lower than the 2-methoxyphenyl analog (CAS 1203263-14-2, MW = 414.5 g/mol) . Although no experimental logP or tPSA data are available for this compound, the o-tolyl group is expected to confer lower topological polar surface area and greater lipophilicity than the 4-fluorophenyl analog (CAS 1203380-37-3, MW = 402.5 g/mol), which could translate into improved passive membrane permeability [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 398.5 g/mol (CAS 1203076-48-5) |
| Comparator Or Baseline | 2-methoxyphenyl analog (CAS 1203263-14-2): 414.5 g/mol; 4-fluorophenyl analog (CAS 1203380-37-3): 402.5 g/mol; Thienyl analog (CAS 932479-23-7): 390.5 g/mol [1] |
| Quantified Difference | Target is 15.5 g/mol lower than the 2-methoxyphenyl analog and 4.0 g/mol lower than the 4-fluorophenyl analog. |
| Conditions | Calculated from molecular formula; no experimental LogP/tPSA data available. |
Why This Matters
Lower molecular weight and balanced lipophilicity are key criteria for lead-likeness, influencing oral bioavailability and brain penetration potential.
- [1] PubChem. (2014). 6-Fluoro-1-(1-(6-(6-methoxypyridin-3-yl)pyridazin-3-yl)piperidin-4-yl)indoline (CID 76325600). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76325600 View Source
